5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a piperazine ring, a sulfonyl group, and a tetrahydropyrimidine-dione structure
Scientific Research Applications
5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have diverse targets, ranging from neurotransmitter receptors to enzymes, indicating that “5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione” could potentially interact with a variety of biological targets.
Mode of Action
Without specific information, it’s challenging to determine the exact mode of action of “5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione”. Many piperazine derivatives exert their effects by interacting with their targets, leading to changes in cellular signaling or metabolic pathways .
Biochemical Pathways
The exact biochemical pathways affected by “5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione” are unknown without specific studies. Given the diversity of piperazine-containing drugs, this compound could potentially affect a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione” are unknown without specific studies. Piperazine derivatives, in general, can have varied pharmacokinetic properties depending on their specific structures .
Result of Action
The molecular and cellular effects of “5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione” are unknown without specific studies. Piperazine derivatives can have a wide range of effects, from altering neurotransmission to inhibiting enzyme activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione” is unknown without specific studies. Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from covalent bonding to weaker intermolecular forces .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthetic route is crucial for commercial applications, and optimization of reaction conditions is often required to achieve cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine and chlorophenyl moieties but differs in its triazole structure.
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one: Another similar compound with a piperazine ring and chlorophenyl group, but with a triazolo-pyridinone structure.
Uniqueness
The uniqueness of 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group and the tetrahydropyrimidine-dione ring distinguishes it from other similar compounds, potentially leading to unique applications and effects .
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O4S/c1-12-15(16(23)20(3)17(24)19(12)2)27(25,26)22-9-7-21(8-10-22)14-6-4-5-13(18)11-14/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLWEHZUZSEYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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